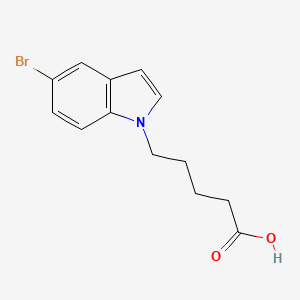

5-(5-Bromo-1H-indol-1-yl)pentanoic acid

Vue d'ensemble

Description

5-(5-Bromo-1H-indol-1-yl)pentanoic acid (5-Br-IPA) is an organic compound that is used in a variety of scientific research applications. It is a halogenated indole derivative and has been used to study the effects of halogenated compounds on biological systems. 5-Br-IPA has been used in the synthesis of various bioactive molecules, as well as in the development of new drugs. In addition, it has been used to study the effects of halogenated compounds on biochemical and physiological processes.

Applications De Recherche Scientifique

1. Inhibition of Nitric Oxide Synthases

5-(5-Bromo-1H-indol-1-yl)pentanoic acid has been investigated for its potential to inhibit various isoforms of nitric oxide synthases (NOS). This research focuses on its role in the design of amino-5-azolylpentanoic acids, which are found to be more potent inhibitors of NOS. Such inhibitors could have significant implications in the treatment and understanding of diseases where NOS plays a role (Ulhaq et al., 1998).

2. Reactions with Pentane-2,4-dione

Studies on the reaction of compounds related to 5-(5-Bromo-1H-indol-1-yl)pentanoic acid with pentane-2,4-dione have shown the formation of novel compounds. These findings are significant for understanding the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry (Aghazadeh et al., 2011).

3. Antimicrobial Activity

Research has been conducted on new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, which is closely related to 5-(5-Bromo-1H-indol-1-yl)pentanoic acid. These studies focus on the antimicrobial activity of these derivatives, indicating potential pharmaceutical applications, especially in the development of new antimicrobial agents (Mageed et al., 2021).

4. Bioreductively Activated Prodrugs

Compounds structurally similar to 5-(5-Bromo-1H-indol-1-yl)pentanoic acid have been examined as potential bioreductively activated prodrugs. These compounds may be activated in hypoxic conditions, such as those found in solid tumors, to inhibit nitric oxide synthase activity. This represents a novel approach in targeting tumor environments for therapeutic purposes (Ulhaq et al., 1997).

5. Synthesis of Heterocyclic Compounds

Research into the synthesis of N-substituted 5-(4,5,6,7-tetrahydro-1H-indol-2-yl)pentanoic acids, using related compounds as starting materials, highlights the potential of 5-(5-Bromo-1H-indol-1-yl)pentanoic acid in the synthesis of diverse heterocyclic compounds. These findings can expand the scope of synthetic chemistry, particularly in the development of new organic compounds (Maslov et al., 2019).

Mécanisme D'action

Target of Action

Indole derivatives have been associated with anti-hiv activity , suggesting potential interaction with proteins involved in the HIV replication cycle.

Biochemical Pathways

Given the potential anti-HIV activity of indole derivatives , it is plausible that the compound may influence pathways related to viral replication or immune response.

Result of Action

Based on the potential anti-HIV activity of indole derivatives , it can be hypothesized that the compound may interfere with viral replication or modulate immune response at the cellular level.

Propriétés

IUPAC Name |

5-(5-bromoindol-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c14-11-4-5-12-10(9-11)6-8-15(12)7-2-1-3-13(16)17/h4-6,8-9H,1-3,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHJMJDCDLSXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCCCC(=O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655589 | |

| Record name | 5-(5-Bromo-1H-indol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromo-1H-indol-1-yl)pentanoic acid | |

CAS RN |

1065074-70-5 | |

| Record name | 5-(5-Bromo-1H-indol-1-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)

![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)

![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)

![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)